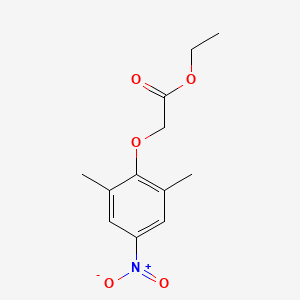![molecular formula C18H20N4OS B2491034 (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone CAS No. 1014091-98-5](/img/structure/B2491034.png)
(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]thiazol is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by factors such as their molecular structure, the presence of functional groups, and the nature of the substituents on the benzothiazole, piperidine, and pyrazole rings .Aplicaciones Científicas De Investigación
Antitumor and Anticancer Properties
The compound’s unique structure makes it a promising candidate for cancer research. Researchers have explored its potential as an antitumor agent. For instance, derivatives of this compound have demonstrated potent cytotoxicity against human cancer cell lines, including MGC-803, HepG-2, T24, and NCI-H460 . Further investigations into its mechanism of action and efficacy are ongoing.
Antibacterial and Antimycobacterial Activities
Imidazole-containing compounds, including our target molecule, exhibit antibacterial properties. Researchers have synthesized derivatives with notable antimycobacterial activity. These compounds could potentially contribute to the fight against drug-resistant bacterial infections .
Anti-Inflammatory Effects
The compound’s chemical scaffold suggests anti-inflammatory potential. Imidazole derivatives have been studied for their ability to modulate inflammatory pathways. Investigating this compound’s anti-inflammatory effects could lead to novel therapeutic strategies .
Antiviral Applications
Imidazole-based compounds often possess antiviral properties. While specific studies on our compound are limited, its structural resemblance to known antiviral agents (such as enviroxime) warrants further exploration .
Antiulcer Activity
Certain commercially available drugs containing a 1,3-diazole ring, similar to our compound, exhibit antiulcer effects. Examples include omeprazole and pantoprazole. Investigating our compound’s potential in this context could yield valuable insights .
Antiprotozoal and Antibacterial Effects
Imidazole derivatives have shown promise as antiprotozoal agents. Compounds like tinidazole and ornidazole, which share structural features with our compound, are used to treat protozoal infections. Exploring our compound’s activity against protozoa and bacteria could be worthwhile .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on these compounds could involve exploring their potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This could involve developing new synthetic methods for these compounds, studying their physical and chemical properties, and investigating their biological activity .
Propiedades
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12-11-15(20-21(12)2)18(23)22-9-7-13(8-10-22)17-19-14-5-3-4-6-16(14)24-17/h3-6,11,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJLHVQZFXVCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-(1,3-Benzoxazol-2-YL)propyl]-2-phenylethenesulfonamide](/img/structure/B2490952.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2490953.png)
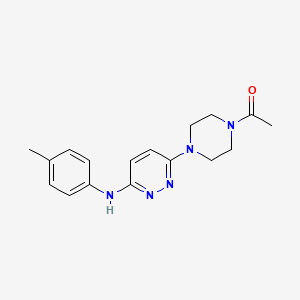
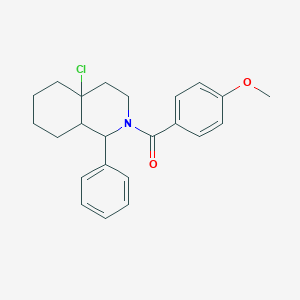
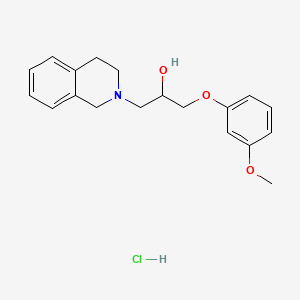
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride](/img/structure/B2490961.png)

![7-Chloro-2-{[(prop-2-yn-1-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2490965.png)
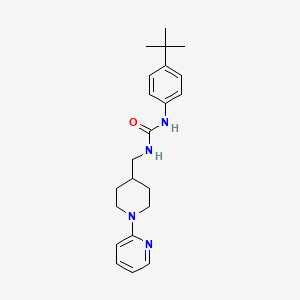

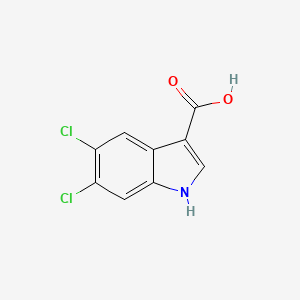
![3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2490972.png)
![N-(4-fluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2490973.png)
